1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
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Overview
Description
1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two cyclohexyl groups and a hexafluoropropyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea can be synthesized through the reaction of cyclohexylamine with 1,1,1,3,3,3-hexafluoropropan-2-yl isocyanate. The reaction typically occurs under mild conditions, with the reactants being mixed in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hexafluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile can yield a substituted urea derivative.
Hydrolysis: The primary products are cyclohexylamine and 1,1,1,3,3,3-hexafluoropropan-2-amine.
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is through the inhibition of soluble epoxide hydrolase (sEH). The compound binds to the active site of sEH, preventing the enzyme from catalyzing the hydrolysis of epoxides to diols. This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects. The molecular targets and pathways involved include the sEH enzyme and the downstream signaling pathways regulated by EETs .
Comparison with Similar Compounds
Similar Compounds
1,3-Dicyclohexylurea: This compound is structurally similar but lacks the hexafluoropropyl group.
1,1,1,3,3,3-Hexafluoropropan-2-yl isocyanate: This compound is a precursor in the synthesis of 1,1-Dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea and shares the hexafluoropropyl group.
Uniqueness
The presence of the hexafluoropropyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds .
Properties
IUPAC Name |
1,1-dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F6N2O/c17-15(18,19)13(16(20,21)22)23-14(25)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOWNTLYHUOZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)NC(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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